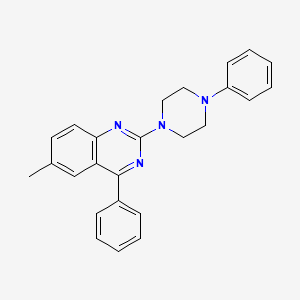

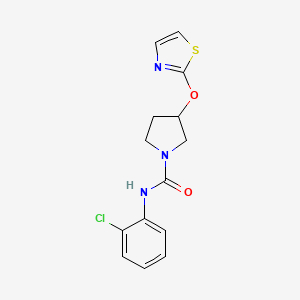

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their biological activities .

Molecular Structure Analysis

The molecular formula of “6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is C25H24N4 . The average mass is 380.485 Da and the monoisotopic mass is 380.200104 Da .

Scientific Research Applications

Discovery in Histamine Receptor Research

Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor (H4R), a target of interest for anti-inflammatory therapies. A scaffold hopping approach led to the discovery of quinazoline-containing H4R compounds, highlighting their potential dual action as H1R/H4R ligands. This profile suggests added therapeutic benefits in anti-inflammatory applications due to their antagonistic properties at the rat H4R and in vivo anti-inflammatory efficacy (Smits et al., 2008).

Synthesis and QSAR of Quinazoline Sulfonamides

Further optimization of quinazoline derivatives resulted in the development of sulfonamide-substituted analogues with high H4R affinity. These compounds exhibited excellent inverse agonist behavior at the human H4R and demonstrated anti-inflammatory activity in animal models, showcasing their therapeutic potential (Smits et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Quinazoline derivatives have been synthesized with significant anti-inflammatory and antimicrobial activities. Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones were synthesized and shown to possess promising anti-inflammatory and antibacterial properties (Srivastav et al., 2009).

Anticancer Activity

The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents have been explored to improve their solubility and bioavailability. These analogues demonstrated significantly higher cytotoxicity compared to CB30865, a quinazolin-4-one antitumor agent, retaining novel biochemical characteristics for potential anticancer therapy applications (Bavetsias et al., 2002).

properties

IUPAC Name |

6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFYCOVSWOSYGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374047.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)

![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)